Perforatumon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

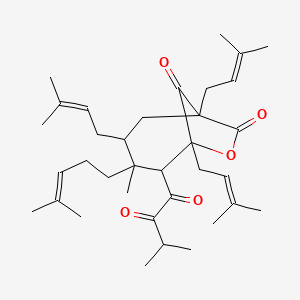

Perforatumone is a natural compound with the CAS number 827319-50-6 . It is a powder in appearance and has a molecular formula of C35H52O5 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It is believed to exhibit inhibitory activities against acetylcholinesterase and human tumor cell lines .

Synthesis Analysis

The synthesis of Perforatumone involves the construction of a unique bridged bicyclic skeleton, 7-oxabicyclo [4.2.1]nonane-8,9-dione . Key steps in the synthesis process include a Dieckmann-type condensation, a Claisen rearrangement, and an intramolecular Michael reaction .Molecular Structure Analysis

The molecular structure of Perforatumone is complex and involves multiple functional groups. The molecular weight is 552.8 . The InChI key is MDEFUUIAPRQDDQ-AWJYBGKTSA-N . The SMILES representation is CC©C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C©C)CC=C©C)CC=C©C)©CCC=C©C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Perforatumone include a Dieckmann-type condensation, a Claisen rearrangement, and an intramolecular Michael reaction . These reactions are key to constructing the unique bridged bicyclic skeleton of Perforatumone .Physical and Chemical Properties Analysis

Perforatumone is a powder in appearance . It has a molecular formula of C35H52O5 and a molecular weight of 552.8 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen

Synthese mittelgroßer Ringe

Perforatumon wurde bei der Konstruktion hochfunktionalisierter mittelgroßer Ringe verwendet. Diese Ringe sind Schlüsselkomponenten in vielen komplexen organischen Molekülen, was diese Anwendung besonders wichtig im Bereich der synthetischen Chemie macht .

Konstruktion asymmetrischer quartärer Stereozentren

Forschungen haben gezeigt, dass this compound bei der stereoselektiven Konstruktion von rein-kohlenstoffartigen asymmetrischen quartären Stereozentren eingesetzt werden kann . Dies ist eine herausfordernde Aufgabe in der synthetischen Chemie, und die Fähigkeit, dies mit this compound zu erreichen, könnte erhebliche Auswirkungen auf die Synthese komplexer Moleküle haben.

Biosynthese-Studien

Es wird vermutet, dass this compound aus Hyperforin biosynthetisiert wird, einer Verbindung, die in Johanniskraut vorkommt. Johanniskraut . Die Untersuchung dieses Biosynthesewegs könnte wertvolle Einblicke in die Stoffwechselprozesse von Pflanzen und anderen Organismen liefern.

Entwicklung von Antidepressiva

This compound wurde aus Johanniskraut isoliert, einer Pflanze, die als pflanzliches Antidepressivum verwendet wurde. Johanniskraut . Obwohl die genaue Rolle von this compound bei der antidepressiven Wirkung der Pflanze noch nicht geklärt ist, könnte sie als Leitstruktur bei der Entwicklung neuer Antidepressiva von Bedeutung sein.

Studie von polycyclischen polyprenylierten Acylphloroglucinolen (PPAPs)

This compound ist ein Mitglied der PPAP-Familie von Verbindungen . Diese Verbindungen haben einzigartige Strukturen und interessante biologische Aktivitäten, was sie zu einem Schwerpunkt der Forschung in der Naturstoffchemie macht.

Entwicklung neuer Synthesemethoden

Die komplexe Struktur von this compound stellt eine Herausforderung für Synthesechemiker dar, und die Bemühungen, diese Verbindung zu synthetisieren, haben zur Entwicklung neuer Synthesemethoden geführt . Diese Methoden könnten auf die Synthese anderer komplexer Moleküle angewendet werden.

Wirkmechanismus

Target of Action

Perforatumone, a compound derived from the Hypericum genus, has been found to exhibit inhibitory activities against acetylcholinesterase . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, Perforatumone may potentially affect nerve signal transmission.

Mode of Action

Its inhibitory effect on acetylcholinesterase suggests that it may prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This could result in various physiological changes, depending on the specific neural pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Perforatumone. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its target. Additionally, the biological environment within the body, including factors like enzyme levels, pH, and the presence of other molecules, can also impact the compound’s action and efficacy .

Biochemische Analyse

Biochemical Properties

Perforatumone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Perforatumone has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, Perforatumone can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

Perforatumone exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Perforatumone can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, Perforatumone can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These changes can impact cellular metabolism, including the production and utilization of energy, as well as the synthesis of essential biomolecules.

Molecular Mechanism

The molecular mechanism of action of Perforatumone involves several key interactions at the molecular level. Perforatumone can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, Perforatumone has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways . This inhibition can result in the modulation of downstream signaling events, ultimately affecting cellular function. Additionally, Perforatumone can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perforatumone can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Perforatumone is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . The long-term effects of Perforatumone on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to Perforatumone can lead to sustained changes in gene expression and cellular metabolism, which can have lasting effects on cell function and viability.

Dosage Effects in Animal Models

The effects of Perforatumone can vary with different dosages in animal models. At low doses, Perforatumone may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, Perforatumone can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

Perforatumone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, Perforatumone can affect the activity of enzymes involved in the biosynthesis of secondary metabolites, leading to changes in the levels of these compounds. Additionally, Perforatumone can interact with cofactors such as NADH and FADH2, which play essential roles in cellular respiration and energy production.

Transport and Distribution

Perforatumone is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect the localization and accumulation of Perforatumone within different cellular compartments . For instance, Perforatumone can be transported across cell membranes by ABC transporters, which are involved in the efflux of various compounds. Additionally, Perforatumone can bind to intracellular proteins, influencing its distribution and activity within the cell.

Subcellular Localization

The subcellular localization of Perforatumone is critical for its activity and function. Perforatumone can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Perforatumone may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, Perforatumone can be targeted to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.

Eigenschaften

IUPAC Name |

4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O5/c1-22(2)13-12-18-33(11)27(15-14-23(3)4)21-34(19-16-24(5)6)31(38)35(40-32(34)39,20-17-25(7)8)30(33)29(37)28(36)26(9)10/h13-14,16-17,26-27,30H,12,15,18-21H2,1-11H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEFUUIAPRQDDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Perforatumone and what makes its structure unique?

A1: Perforatumone is a novel polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the aerial parts of Hypericum perforatum, a Chinese herbal medicine. [] PPAPs are a class of natural products characterized by their complex structures arising from the mevalonate/methylerythritol phosphate and polyketide biosynthetic pathways. [] Perforatumone stands out due to its unique carbon skeleton, distinguishing it from other known PPAPs. []

Q2: How does the structural diversity of Perforatumone and its related compounds affect their bioactivity?

A2: Research on Hypericum henryi, a related species, led to the isolation of 40 PPAP derivatives, including several with new and unusual skeletons. [] These compounds, classified into 12 distinct structural types, displayed varying degrees of inhibitory activity against acetylcholinesterase and human tumor cell lines. [] This suggests that even subtle modifications within the core structure of PPAPs like Perforatumone can significantly influence their biological activity and potential therapeutic applications.

Q3: What are the main challenges in synthesizing Perforatumone in the laboratory?

A3: The complex polycyclic structure of Perforatumone, particularly its 7-Oxabicyclo[4.2.1]nonane-8,9-dione core, presents a significant synthetic challenge. [] Developing efficient and enantioselective synthetic routes to access this core structure, and subsequently the complete Perforatumone molecule, remains an active area of research. [, ]

Q4: Have any synthetic approaches towards Perforatumone shown promise?

A4: Researchers have made progress in developing synthetic strategies towards structurally similar molecules. One study outlines a method for the enantioselective synthesis of a 3,5,5-trialkylated tetronic acid derivative, a key substructure found in Perforatumone. [] This approach, involving a Dieckmann-type condensation, provides a foundation for further synthetic efforts targeting the complete natural product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)